molecular formula C15H21GaO6 B1581316 gallium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate CAS No. 14405-43-7

gallium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate

Cat. No.: B1581316
CAS No.: 14405-43-7
M. Wt: 367.05 g/mol
InChI Key: ZVYYAYJIGYODSD-UHFFFAOYSA-K
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Description

. This compound consists of a gallium(III) ion coordinated to three pentane-2,4-dionate ligands. It is known for its stability and unique properties, making it a valuable compound in various scientific and industrial applications.

Safety and Hazards

Tris(pentane-2,4-dionato-O,O’)gallium is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer . Proper personal protective equipment should be worn when handling this compound .

Future Directions

Tris(pentane-2,4-dionato-O,O’)gallium has seen extensive use in various fields of research and industry due to its unique physical and chemical properties. It is used in research on gallium-containing materials , and gallium oxide thin films can be created with atomic layer epitaxy (ALE) by combining gallium acetylacetonate with either water or ozone as the precursor . Future research directions could include further exploration of these applications and potential new uses for this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(pentane-2,4-dionato-O,O’)gallium can be synthesized through the reaction of gallium(III) chloride with acetylacetone (pentane-2,4-dione) in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: In industrial settings, the production of tris(pentane-2,4-dionato-O,O’)gallium follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: Tris(pentane-2,4-dionato-O,O’)gallium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tris(pentane-2,4-dionato-O,O’)gallium involves its ability to coordinate with various substrates and catalyze reactions. The gallium ion acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. The pentane-2,4-dionate ligands stabilize the gallium ion and enhance its reactivity .

Comparison with Similar Compounds

Uniqueness: Tris(pentane-2,4-dionato-O,O’)gallium is unique due to its specific coordination chemistry and the properties imparted by the gallium ion. It offers distinct advantages in terms of stability, reactivity, and versatility in various applications compared to its analogs .

Properties

IUPAC Name

gallium;4-oxopent-2-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Ga/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYYAYJIGYODSD-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ga+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21GaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14405-43-7
Record name Tris(pentane-2,4-dionato-O,O')gallium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.873
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gallium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate
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gallium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate
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gallium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate
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gallium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate
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gallium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate
Reactant of Route 6
gallium(3+) bis(4-oxopent-2-en-2-olate) acetylacetonate

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